
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride
描述
沙利度胺 - 接头基 14 是沙利度胺的衍生物,沙利度胺最初被开发为镇静剂,后来发现具有明显的致畸作用。沙利度胺及其衍生物,包括沙利度胺 - 接头基 14,已被重新用于各种治疗应用,特别是在肿瘤学和免疫学领域。沙利度胺 - 接头基 14 专为靶向蛋白降解而设计,这是一种新的治疗方法,涉及选择性降解致病蛋白。
准备方法
合成路线和反应条件: 沙利度胺 - 接头基 14 的合成涉及将沙利度胺与接头基分子偶联。该过程通常从沙利度胺的制备开始,然后通过一系列化学反应连接接头基。接头基通常被设计用来增强缀合物的溶解度和细胞通透性。 常见的合成路线包括使用五氟苯酯和其他反应性中间体来促进偶联过程 .
工业生产方法: 沙利度胺 - 接头基 14 的工业生产涉及使用优化的反应条件进行大规模合成,以确保高产率和纯度。该过程包括严格的质量控制措施,以确保最终产品的稳定性和安全性。高效液相色谱 (HPLC) 和质谱等技术通常用于质量评估。
化学反应分析
反应类型: 沙利度胺 - 接头基 14 会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化形成反应性中间体。
还原: 还原反应可以改变接头基上的官能团,从而改变其性质。
取代: 取代反应用于将不同的官能团引入接头基,增强其反应性和特异性。
常见的试剂和条件:
氧化剂: 过氧化氢,高锰酸钾。
还原剂: 硼氢化钠,氢化铝锂。
取代试剂: 卤代烃,酰氯。
形成的主要产物: 这些反应形成的主要产物包括各种具有修饰官能团的沙利度胺 - 接头基 14 衍生物,这些衍生物可以进一步用于靶向蛋白降解应用 .
科学研究应用
Cancer Treatment
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride has shown significant promise in cancer therapy, particularly for hematological malignancies such as multiple myeloma. Its immunomodulatory properties help regulate the immune response against tumor cells.
- Case Study Example : Clinical trials have indicated improved survival rates in patients with multiple myeloma when treated with thalidomide derivatives, including this compound, due to enhanced binding affinity for cereblon .
Neurodegenerative Diseases
Research suggests that this compound may offer neuroprotective effects by modulating inflammatory pathways and reducing oxidative stress.
- In Vivo Studies : Animal models have demonstrated that treatment with this compound can prevent locomotor impairment associated with neuroinflammation, highlighting its potential in conditions like Alzheimer's disease .
Autoimmune Disorders
The ability to regulate pro-inflammatory cytokines positions this compound as a candidate for treating autoimmune diseases characterized by excessive inflammation.
- Clinical Trials : Ongoing trials are assessing its efficacy in conditions such as Crohn's disease and rheumatoid arthritis .
The biological activity of this compound can be compared with other thalidomide derivatives:
Compound Name | Mechanism of Action | Therapeutic Area | Notable Findings |
---|---|---|---|
This compound | E3 Ligase Ligand | Cancer, Neurodegenerative Diseases | Enhanced solubility and unique pharmacokinetics |
Thalidomide | Immunomodulation | Multiple Myeloma | Associated with teratogenic effects |
Other Thalidomide Derivatives | Varies | Various cancers | Different binding affinities and side effects |
Research Findings
Recent studies have reinforced the therapeutic potential of this compound:
- In Vitro Studies : Demonstrated significant reductions in inflammatory markers such as IL-1β and inducible nitric oxide synthase (iNOS) in cell cultures exposed to lipopolysaccharides (LPS), indicating robust anti-inflammatory properties .
- Biochemical Analysis : The PEG linker enhances solubility and stability, facilitating effective interactions with proteins and enzymes involved in cellular processes .
作用机制
沙利度胺 - 接头基 14 的作用机制涉及其与塞瑞布隆的结合,塞瑞布隆是 E3 泛素连接酶复合物的一个组成部分。这种结合诱导靶蛋白募集到该复合物中,导致其泛素化,随后被蛋白酶体降解。该过程选择性降解致病蛋白,从而发挥治疗作用。 涉及的分子靶点和途径包括降解转录因子,如 IKZF1 和 IKZF3,这些转录因子与多发性骨髓瘤的发病机制有关 .
相似化合物的比较
沙利度胺 - 接头基 14 在通过塞瑞布隆介导的泛素化途径选择性降解靶蛋白方面的能力是独一无二的。类似的化合物包括:
来那度胺: 沙利度胺的衍生物,具有增强的免疫调节和抗癌特性。
泊马度胺: 沙利度胺的另一种衍生物,具有强大的抗炎和抗癌作用。
CC-4047: 一种免疫调节化合物,具有类似的作用机制,但药代动力学性质不同。
与这些化合物相比,沙利度胺 - 接头基 14 在接头基设计方面具有独特的优势,这增强了其溶解度、细胞通透性和对靶蛋白的特异性 .
生物活性
Thalidomide-O-amido-PEG2-C2-NH2 hydrochloride is a synthetic compound derived from thalidomide, designed to enhance its biological activity through the incorporation of a polyethylene glycol (PEG) linker and an amido group. This compound primarily functions as a ligand for cereblon, a component of the E3 ubiquitin ligase complex, which plays a crucial role in targeted protein degradation.
The biological activity of this compound is largely attributed to its interaction with cereblon. This interaction facilitates the recruitment of specific target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The mechanism can be summarized as follows:
- Cereblon Binding : The compound binds to cereblon, which is part of the cullin-RING ligase 4 (CRL4) complex.
- Target Protein Recruitment : Upon binding, cereblon recruits target proteins that are marked for degradation.
- Ubiquitination : The targeted proteins undergo ubiquitination, tagging them for destruction by the proteasome.
- Cellular Effects : This process influences various cellular functions, including apoptosis, immune response modulation, and inflammation regulation.
Applications and Therapeutic Potential
This compound has shown promise in several therapeutic areas:
- Cancer Treatment : Its ability to modulate immune responses and target cancer cell survival pathways makes it a candidate for cancer therapies, particularly in hematological malignancies.
- Neurodegenerative Diseases : Research indicates potential neuroprotective effects through modulation of inflammatory pathways and oxidative stress responses.
- Autoimmune Disorders : By regulating pro-inflammatory cytokines, this compound may help manage conditions characterized by excessive inflammation.
Research Findings
Recent studies have highlighted various aspects of the biological activity of this compound:
- In Vitro Studies : Experiments demonstrate that this compound effectively reduces levels of inflammatory markers such as IL-1β and iNOS in cell cultures exposed to lipopolysaccharides (LPS), indicating its anti-inflammatory properties .
- In Vivo Models : Animal studies have shown that treatment with this compound can prevent locomotor impairment associated with neuroinflammation, supporting its potential use in neurodegenerative conditions .
- Comparative Analysis : A comparative study with other thalidomide derivatives revealed that this compound exhibits unique pharmacokinetic properties due to its specific PEG linker length and terminal amine group, enhancing its solubility and reactivity.
Case Studies
Several case studies illustrate the effectiveness of this compound in clinical settings:
- Multiple Myeloma : Patients treated with thalidomide derivatives have shown improved survival rates and reduced disease progression. This compound's enhanced binding affinity for cereblon may contribute to these outcomes.
- Chronic Inflammatory Conditions : Clinical trials are underway to assess its efficacy in conditions such as Crohn's disease and rheumatoid arthritis, where modulation of immune responses is critical.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C19H25ClN4O6 |
Molecular Weight | 440.88 g/mol |
CAS Number | 2245697-87-2 |
Mechanism of Action | E3 ligase-mediated degradation |
Therapeutic Areas | Cancer, Neurodegenerative diseases, Autoimmune disorders |
Key Biological Effects | Anti-inflammatory, Immunomodulatory |
属性
IUPAC Name |
N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O8.ClH/c22-6-8-31-10-11-32-9-7-23-17(27)12-33-15-3-1-2-13-18(15)21(30)25(20(13)29)14-4-5-16(26)24-19(14)28;/h1-3,14H,4-12,22H2,(H,23,27)(H,24,26,28);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJQBYYTYFGXKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。